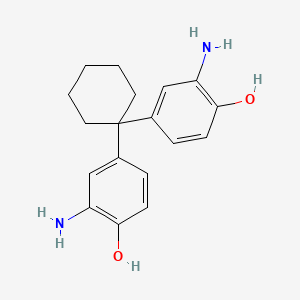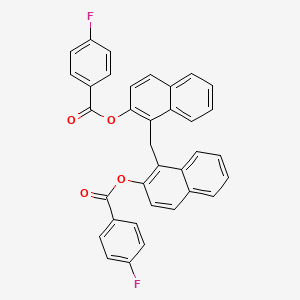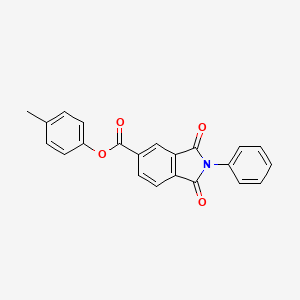
Phenol, 4,4'-cyclohexylidenebis[2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-Cyclohexylidenbis[2-amino-phenol] ist eine chemische Verbindung mit der Summenformel C18H22N2O2 und einem Molekulargewicht von 298,38 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Phenolgrup-pen aus, die durch eine Cyclohexylidenbrücke miteinander verbunden sind, wobei Aminogruppen an den Phenolringen angebracht sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4'-Cyclohexylidenbis[2-amino-phenol] beinhaltet typischerweise die Reaktion von Cyclohexanon mit 4-Aminophenol unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators wie Salzsäure durchgeführt und beinhaltet das Erhitzen des Gemischs, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Produktion von 4,4'-Cyclohexylidenbis[2-amino-phenol] nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Temperaturregelung und effiziente Reinigungstechniken, um die endgültige Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,4'-Cyclohexylidenbis[2-amino-phenol] unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgrup-pen können zu Chinonen oxidiert werden.
Reduktion: Die Aminogruppen können zu entsprechenden Aminen reduziert werden.
Substitution: Die Phenolgrup-pen können elektrophilen aromatischen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten häufig Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung entsprechender Amine.
Substitution: Bildung von halogenierten oder nitrierten Phenolderivaten.
Wissenschaftliche Forschungsanwendungen
4,4'-Cyclohexylidenbis[2-amino-phenol] hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorstufe bei der Arzneimittelsynthese.
Industrie: Verwendung bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von 4,4'-Cyclohexylidenbis[2-amino-phenol] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenolgrup-pen können Wasserstoffbrückenbindungen mit Proteinen und Enzymen bilden und so deren Aktivität beeinflussen. Die Aminogruppen können an nukleophilen Reaktionen teilnehmen, die zur Bildung kovalenter Bindungen mit Zielmolekülen führen .
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-amino-] involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino groups can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bisphenol A: Ähnliche Struktur, aber mit unterschiedlichen Substituenten.
Bisphenol S: Enthält Sulfongruppen anstelle von Aminogruppen.
Bisphenol F: Enthält unterschiedliche Brückengruppen zwischen den Phenolringen.
Einzigartigkeit
4,4'-Cyclohexylidenbis[2-amino-phenol] ist einzigartig aufgrund des Vorhandenseins sowohl von Phenol- als auch von Aminogruppen, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Cyclohexylidenbrücke verleiht außerdem strukturelle Steifigkeit, was seine Wechselwirkungen mit anderen Molekülen beeinflusst .
Eigenschaften
CAS-Nummer |
30817-90-4 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2 |
InChI-Schlüssel |
BOVSSHUURZCDRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)




